tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol. It is a dihydropyridine derivative known for its potential therapeutic applications, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-aminopyridine with tert-butyl chloroformate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the by-products and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a calcium channel blocker and vasodilator. These properties make it useful in the development of cardiovascular drugs.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating conditions such as hypertension and angina.
Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves its interaction with calcium channels. By blocking these channels, the compound helps to relax blood vessels and improve blood flow, which is beneficial in treating cardiovascular conditions.
Molecular Targets and Pathways: The primary molecular target of this compound is the L-type calcium channel. By inhibiting these channels, the compound reduces calcium influx into cells, leading to vasodilation and decreased blood pressure.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker used in the treatment of hypertension.
Felodipine: A calcium channel blocker with similar therapeutic applications.
Uniqueness: Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is unique in its chemical structure and reactivity, which allows for its use in a wide range of applications. Its versatility and potential therapeutic benefits make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 4-amino-6-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZCMUVIYHTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745338 | |
Record name | tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-62-2 | |
Record name | tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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